APTO-253 isomer
Description
Chemical Identity and Nomenclature
APTO-253 isomer is defined by its molecular formula C22H14FN5 and a molecular weight of 367.38 g/mol . Key identifiers include:
The compound’s SMILES notation (CC(N1)=C(C2=NC3=C4C=CC=NC4=C5N=CC=CC5=C3N2)C6=C1C=C(F)C=C6 ) and InChIKey (ZBMZAZLIAFTXRO-UHFFFAOYSA-N ) further distinguish its structural identity.
Structural Characteristics and Isomeric Variations
This compound differs from the parent compound APTO-253 (CAS 916151-99-0) by the position of the fluorine atom on the indole moiety:
| Feature | APTO-253 | This compound |
|---|---|---|
| Fluorine Position | 5-position on indole | 6-position on indole |
| Molecular Formula | C22H14FN5 | C22H14FN5 |
| 3D Conformation | Planar imidazophenanthroline core | Similar core with altered steric effects due to fluorine position |
This positional isomerism impacts molecular interactions, particularly in DNA binding. For example, the isomer stabilizes G-quadruplex (G4) structures in promoter regions of oncogenes like MYC, albeit with distinct efficiency compared to the parent compound.
Historical Development and Research Significance
APTO-253 emerged from a class of indolylphenanthroline-imidazoles optimized for anticancer activity. The isomer was synthesized to explore structure-activity relationships (SAR) and improve target specificity. Key milestones include:
The isomer’s synthesis (e.g., via nucleophilic substitution or metal-catalyzed coupling) has enabled researchers to dissect the pharmacodynamic effects of fluorine positioning on transcriptional regulation. Its role in downregulating cyclin D1 and hypoxia-related genes underscores its utility in preclinical cancer models.
Properties
CAS No. |
1422826-80-9 |
|---|---|
Molecular Formula |
C22H14FN5 |
Molecular Weight |
367.38 |
IUPAC Name |
2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline |
InChI |
InChI=1S/C22H14FN5/c1-11-17(13-7-6-12(23)10-16(13)26-11)22-27-20-14-4-2-8-24-18(14)19-15(21(20)28-22)5-3-9-25-19/h2-10,26H,1H3,(H,27,28) |
InChI Key |
ZBMZAZLIAFTXRO-UHFFFAOYSA-N |
SMILES |
CC(N1)=C(C2=NC3=C4C=CC=NC4=C5N=CC=CC5=C3N2)C6=C1C=C(F)C=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
APTO-253 isomer; APTO 253 isomer; APTO253 isomer; LOR 253 isomer; LOR253 isomer; LOR-253 isomer; LT-253 isomer; |
Origin of Product |
United States |
Scientific Research Applications
Phase 1 Clinical Trials
APTO-253 has undergone several clinical trials to assess its safety and efficacy:
- Phase 1a/b Study : This study evaluated the drug's pharmacokinetics and pharmacodynamics in patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). Results indicated that APTO-253 was well tolerated and showed signs of antitumor activity, including stable disease in some patients .
- Combination Studies : APTO-253 demonstrated enhanced efficacy when combined with other treatments such as BET bromodomain inhibitors and FLT3 inhibitors, indicating potential for use in combination therapy protocols .
Efficacy Against Hematologic Malignancies
In preclinical studies, APTO-253 exhibited potent antitumor effects against various hematologic malignancies:
- Acute Myeloid Leukemia : A study found that 54% of AML patient samples showed sensitivity to APTO-253 with an IC₅₀ < 1 μmol/L, highlighting its potential as an effective treatment option for AML .
- Chronic Lymphocytic Leukemia (CLL) : Similar sensitivity was observed in CLL samples, suggesting broader applicability across different blood cancers .
In Vivo Studies
In murine xenograft models, APTO-253 produced significant tumor regression in human-derived cancer models, including colon adenocarcinoma and non-small cell lung cancer. These findings support its potential as a systemic treatment for solid tumors as well .
Data Summary
Below is a summary table highlighting key findings from various studies on APTO-253:
| Study Type | Cancer Type | Key Findings | IC₅₀ Range |
|---|---|---|---|
| Preclinical | AML | Induces apoptosis; downregulates MYC | < 1 μmol/L |
| Clinical Phase 1 | Solid Tumors | Well tolerated; stable disease observed | Not specified |
| Combination Therapy | AML | Enhanced efficacy with BET/FLT3 inhibitors | Not specified |
| In Vivo | Colon Adenocarcinoma | Significant tumor regression | Not specified |
Chemical Reactions Analysis
Iron Complex Formation and Structural Characterization
APTO-253 isomer undergoes spontaneous intracellular conversion to a ferrous iron complex (Fe(253)₃) in the presence of Fe²⁺ ions. Key findings include:
- Stoichiometry : A 3:1 ligand-to-metal ratio forms a ternary complex, confirmed by LC-HR-ESI-TOFMS (observed m/z 578.6519 vs. calculated 578.6520, Δ = −0.2 ppm) .
- Fragmentation Pattern : MS/MS analysis reveals dissociation into monomeric APTO-253 (m/z 368 [M+H]⁺) and a dimeric iron-bound fragment (m/z 789) .
- Isotopic Signature : Distinctive iron isotope patterns (⁵⁴Fe, ⁵⁶Fe) confirm metal incorporation .
Table 1: Analytical Parameters for Fe(253)₃ Detection
| Parameter | Value |
|---|---|
| LC Column | Phenomenex Kinetex Biphenyl |
| Mobile Phase B | Acetonitrile + 0.1% formic acid |
| Retention Time | 11.5 minutes |
| Mass Accuracy | <1.0 ppm intraday variability |
G-Quadruplex DNA Stabilization
Both APTO-253 and Fe(253)₃ selectively stabilize G4 structures in promoter regions of oncogenes like MYC and KIT:
- FRET Assays : Increase melting temperature (ΔTₘ) by 6–22°C for MYC G4 vs. minimal effect on duplex DNA .
- Mechanistic Impact :
Table 2: Biological Effects of G4 Stabilization
| Target Gene | ΔTₘ (°C) | IC₅₀ (µM) | Downregulation (%) |
|---|---|---|---|
| MYC | 17–22 | 0.02–1.75 | 52–68 |
| KIT | 13–18 | 0.5–3.1 | 41–57 |
Redox Activity and Cellular Effects
The iron complex drives reactive oxygen species (ROS)-mediated pathways:
- ROS Generation : Fe(253)₃ catalyzes Fenton reactions, increasing intracellular ROS by 3.8-fold (vs. control) .
- Cell Cycle Arrest : Induces G₀/G₁ phase arrest via p21 upregulation (8–12-fold increase) .
Synthetic and Analytical Considerations
- Chromatography : Optimized using 0.1% formic acid/acetonitrile gradients (5→95% B over 10 min) .
- Quantitation : SRM mode tracks m/z 353 (APTO-253) and m/z 359 (deuterated internal standard) .
Clinical Pharmacokinetics
Phase I trials (NCT02267863) revealed:
- Half-Life : 6.8–8.2 hours at 229 mg/m² dose .
- Metabolites : No significant oxidative or conjugative metabolites detected .
This compound’s dual capacity to chelate iron and stabilize G4 DNA positions it as a mechanistically distinct anticancer agent. Ongoing research focuses on optimizing its selectivity for clinical translation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of APTO-253 Isomer with Related Compounds
Key Findings
Mechanistic Overlap with APTO-253: Both APTO-253 and its isomer induce KLF4-mediated apoptosis and cell cycle arrest. However, APTO-253’s Fe(253)₃ complex uniquely stabilizes G-quadruplex DNA, reducing MYC expression and causing BRCA1/2-dependent synthetic lethality . The isomer’s role in DNA damage repair pathways remains unconfirmed.
Functional Comparison with PARP Inhibitors: APTO-253 and PARP inhibitors (e.g., olaparib) share synthetic lethality in BRCA1/2-deficient cells. this compound’s efficacy in IDH1/2-mutant cancers (which exhibit homologous recombination defects) is unexplored, unlike APTO-253, which shows promise in preclinical AML models .
Divergent Roles in Non-Cancer Pathologies: APTO-253 accelerates diabetic wound healing by increasing CD11b⁺Gr-1⁺ myeloid-derived suppressor cells (MDSCs) and reducing Th17-mediated inflammation . The isomer’s immunomodulatory effects are unstudied, highlighting a critical research gap.
Table 2: Pharmacokinetic and Pharmacodynamic Differences
Preparation Methods
Liquid Chromatography-Mass Spectrometry (LC-MS)
This compound and Fe(253)₃ are characterized using high-resolution LC-MS:
-
APTO-253 : Detected at m/z 368 ([M+H]⁺) with a major fragment at m/z 353.
-
Fe(253)₃ : Exhibits a doubly charged ion at m/z 578.65 ([M+2H]²⁺) and fragments confirming a 3:1 ligand-to-iron ratio. Isotope patterns confirm iron incorporation (natural abundance: ⁵⁴Fe 5.85%, ⁵⁶Fe 91.75%).
Scalability and Process Optimization
Large-scale synthesis requires adjustments to maintain yield and purity:
-
Solvent Selection : Ethanol and DMSO are preferred for solubility and stability.
-
Temperature Control : Reactions are conducted at ambient temperature to prevent decomposition.
-
Quality Control : Batch consistency is ensured via HPLC and MS, with acceptance criteria of ≥95% purity.
Challenges in Synthesis and Resolution
-
Byproduct Formation : Non-fluorinated analogs may arise during fluorination, necessitating rigorous purification.
-
Metal Complex Stability : Fe(253)₃’s positive charge complicates cellular uptake, requiring formulation optimization.
Comparative Analysis of APTO-253 and Fe(253)₃
Table 2: Pharmacological Properties
| Property | This compound | Fe(253)₃ | Source |
|---|---|---|---|
| IC₅₀ (Raji cells) | 98.5 ± 0.3 nM | 145.7 ± 0.5 nM | |
| Intracellular Uptake | High | Moderate (18-fold lower) | |
| DNA Binding Affinity | G-quadruplex stabilization | Enhanced stabilization |
Industrial and Clinical Manufacturing Considerations
Current Good Manufacturing Practice (cGMP) protocols for this compound emphasize:
Q & A
Q. What distinguishes APTO-253 isomer from its parent compound in terms of molecular structure and bioactivity?
this compound is characterized by a fluoro-atom substitution at the 6-position of its quinazolinone core, differentiating it structurally from the parent compound . This modification influences its binding affinity to molecular targets like metal-regulatory transcription factor 1 (MTF-1) and c-Myc. Bioactivity studies show the isomer retains the parent compound’s ability to induce KLF4 expression but exhibits altered pharmacokinetics, as evidenced by differential IC50 values in leukemia cell lines (e.g., 105 nM in Raji cells vs. 1.75 μM in resistant models) .
Q. Methodological Insight :
Q. How does this compound modulate KLF4 expression and downstream pathways in cancer cells?
this compound inhibits MTF-1, derepressing KLF4 transcription and leading to cyclin D1 downregulation, G1 cell cycle arrest, and apoptosis . In AML models, 500 nM APTO-253 reduces MYC RNA/protein by 60–80% and activates DNA damage response pathways (e.g., γ-H2AX phosphorylation) . KLF4 induction also suppresses tumor hypoxia genes (e.g., HIF-1α) and angiogenesis .
Q. Methodological Insight :
Q. What in vitro assays are most effective for evaluating this compound’s anti-fibrotic activity?
In lung fibrosis models, this compound (5–25 μM) reduces α-SMA and collagen I expression in fibroblasts by >50% via KLF4-dependent deactivation . Key assays include:
Q. How can researchers reconcile contradictory findings on this compound’s cell-type specificity?
this compound upregulates KLF4 in fibroblasts but shows no effect in epithelial cells (A549) or macrophages, highlighting context-dependent activity . To address contradictions:
- Perform cell-specific KLF4 knockout (e.g., CRISPR/Cas9) to isolate mechanistic pathways.
- Use single-cell RNA sequencing to map KLF4 dynamics in heterotypic co-cultures (e.g., fibroblasts + immune cells) .
Q. What strategies optimize this compound’s in vivo dosing for fibrosis or cancer models?
In murine fibrosis models, 25 mg/kg APTO-253 (administered every 48 hours post-bleomycin) reduces hydroxyproline content by 40% and improves survival . For leukemia xenografts, 15 mg/kg IV twice weekly achieves tumor regression . Key considerations:
Q. Methodological Insight :
Q. What computational tools aid in predicting this compound’s off-target effects or resistance mechanisms?
ABCG2 overexpression confers resistance to APTO-253, reducing intracellular accumulation . To predict off-targets:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
